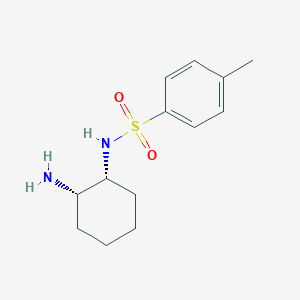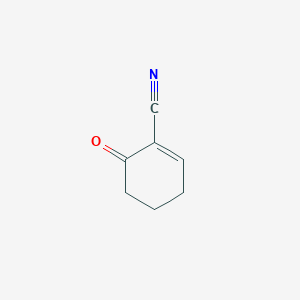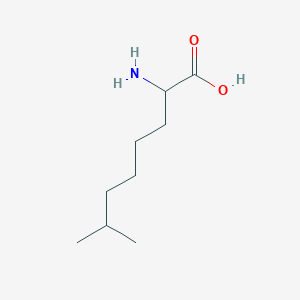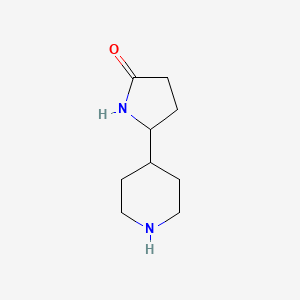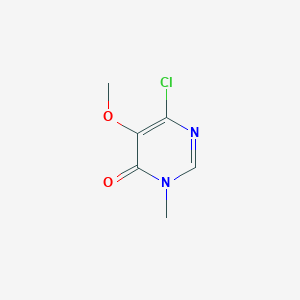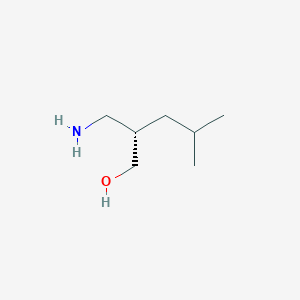
(S)-2-(aminomethyl)-4-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(aminomethyl)-4-methylpentan-1-ol is a chiral amino alcohol with a stereogenic center at the second carbon atom. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(aminomethyl)-4-methylpentan-1-ol can be achieved through several methods. One common approach is the reductive amination of 4-methylpentan-2-one with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically proceeds under mild conditions, with the choice of solvent and temperature being crucial for achieving high yields and enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of chiral catalysts to ensure the desired stereochemistry. Catalytic hydrogenation of the corresponding imine or oxime derivatives is another viable method. The process parameters, such as pressure, temperature, and catalyst type, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (S)-2-(aminomethyl)-4-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: 2-(aminomethyl)-4-methylpentan-1-one.
Reduction: 2-(methylamino)-4-methylpentane.
Substitution: 2-(aminomethyl)-4-methylpentyl chloride.
Scientific Research Applications
(S)-2-(aminomethyl)-4-methylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(aminomethyl)-4-methylpentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
®-2-(aminomethyl)-4-methylpentan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-(aminomethyl)-4-methylpentane: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-methylpentan-2-amine: Lacks the hydroxyl group and has a different substitution pattern.
Uniqueness: (S)-2-(aminomethyl)-4-methylpentan-1-ol is unique due to its chiral nature and the presence of both an amino and a hydroxyl group. This combination allows for diverse chemical reactivity and the potential for enantioselective synthesis, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H17NO |
|---|---|
Molecular Weight |
131.22 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-4-methylpentan-1-ol |
InChI |
InChI=1S/C7H17NO/c1-6(2)3-7(4-8)5-9/h6-7,9H,3-5,8H2,1-2H3/t7-/m0/s1 |
InChI Key |
JMGASEAIRBNJHL-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CN)CO |
Canonical SMILES |
CC(C)CC(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


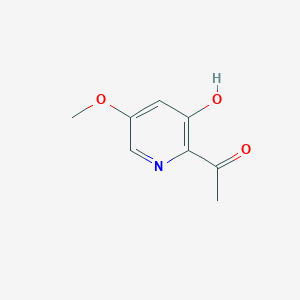
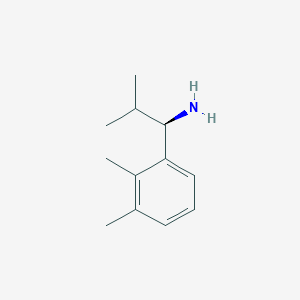
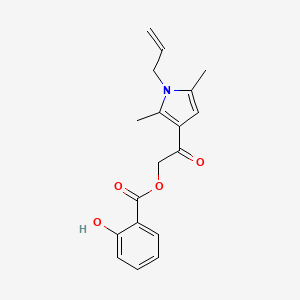
![3-Methylbenzo[b]thiophene-2-carbohydrazide](/img/structure/B12975432.png)
![Ethyl (1S,2R,3S,4S)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12975436.png)
![(1R,3AS,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-oxo-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxamide](/img/structure/B12975437.png)
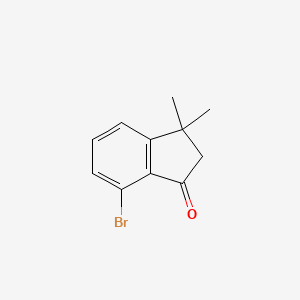
![7-Ethynyl-3-((4-hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12975451.png)
